

Application Notes and Protocols for 1,3-Dichloro-5-ethynylbenzene

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Compound of Interest

Compound Name: 1,3-Dichloro-5-ethynylbenzene

Cat. No.: B1355376

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Disclaimer: While the topic of interest is the application of **1,3-dichloro-5-ethynylbenzene** in materials science, a comprehensive literature search reveals that its primary documented use is as a building block in synthetic organic chemistry, particularly for applications in drug development and medicinal chemistry. There is a notable lack of published research on its use in the synthesis of polymers, dendrimers, porous organic frameworks, or other functional materials typically associated with materials science.

Therefore, these application notes and protocols focus on the well-documented reactivity of **1,3-dichloro-5-ethynylbenzene** in common organic reactions that are foundational to the synthesis of more complex molecules. These protocols can serve as a starting point for researchers interested in exploring its potential incorporation into novel materials.

Application in Sonogashira Cross-Coupling Reactions

1,3-Dichloro-5-ethynylbenzene is a suitable substrate for Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of a wide range of organic compounds.

General Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the synthesis of alkynyl oxazolidinone analogues.

[1]

Reaction Scheme:

Materials:

- Aryl-halide (e.g., (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one)
- **1,3-dichloro-5-ethynylbenzene**
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water
- Silica gel for column chromatography

Procedure:

- In a reaction vessel, dissolve the aryl-halide (1.0 eq) and **1,3-dichloro-5-ethynylbenzene** (1.5 eq) in anhydrous DMF.
- Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and copper(I) iodide (0.1 eq) to the solution.
- Evacuate the vessel and backfill with nitrogen. Repeat this process three times.
- Under a nitrogen atmosphere, add N,N-diisopropylethylamine.
- Stir the reaction mixture at room temperature (25 °C) for 16 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate.

- Wash the organic layer with water three times.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data from a Representative Synthesis:

Reactant/Reagent	Molar Ratio	Amount
(R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one	1.0	34 mg (0.1 mmol)
1,3-dichloro-5-ethynylbenzene	1.5	26 mg (0.15 mmol)
Tetrakis(triphenylphosphine)palladium(0)	0.1	12 mg (0.01 mmol)
Copper(I) iodide	0.1	2 mg (0.01 mmol)
N,N-Diisopropylethylamine	Solvent	0.5 mL
N,N-Dimethylformamide	Solvent	1 mL
Product Yield	-	34 mg (89%)

Table 1: Reagents and yield for a representative Sonogashira coupling reaction involving **1,3-dichloro-5-ethynylbenzene**.^[1]



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Experimental workflow for Sonogashira coupling.

Application in Azide-Alkyne Cycloaddition Reactions

The terminal alkyne of **1,3-dichloro-5-ethynylbenzene** can participate in Huisgen 1,3-dipolar cycloaddition reactions with azides to form triazoles. This "click chemistry" reaction is widely used due to its high efficiency and selectivity.

General Experimental Protocol: Synthesis of a 4-Aryl-1,2,3-triazole

This protocol is based on the synthesis of 4-(3,5-Dichlorophenyl)-1,2,3-triazole, a precursor for enzyme inhibitors.^{[2][3]}

Reaction Scheme:

Materials:

- **1,3-dichloro-5-ethynylbenzene**
- Trimethylsilyl azide (TMSN₃)
- Copper(I) iodide (CuI)
- N,N-Dimethylformamide (DMF)
- Methanol (MeOH)
- Standard workup and purification reagents

Procedure:

- Combine **1,3-dichloro-5-ethynylbenzene** (1.0 eq) and trimethylsilyl azide (1.5 eq) in a mixture of DMF and MeOH (e.g., 9:1 v/v).
- Add a catalytic amount of Copper(I) iodide (CuI).
- Heat the reaction mixture (e.g., to 100 °C) and stir for 10-12 hours, or until TLC indicates the consumption of the starting material.

- After cooling to room temperature, perform a standard aqueous workup.
- Extract the product with a suitable organic solvent.
- Dry the combined organic layers, concentrate, and purify the residue by chromatography or recrystallization to yield the triazole product.

Quantitative Data from a Representative Synthesis:

Reactant/Reagent	Molar Ratio	Amount
1,3-dichloro-5-ethynylbenzene	1.0	170 mg (1.0 mmol)
Trimethylsilyl azide (TMSN ₃)	1.5	173 mg (1.5 mmol)
Copper(I) iodide	Catalytic	-
Product Yield	-	175 mg (82%)

Table 2: Reagents and yield for a representative azide-alkyne cycloaddition reaction.[2][3]



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Experimental workflow for azide-alkyne cycloaddition.

Summary and Future Outlook

The protocols provided demonstrate that **1,3-dichloro-5-ethynylbenzene** is a versatile reactant in fundamental organic transformations. The presence of a terminal alkyne allows for its incorporation into larger molecular structures via reliable and high-yielding reactions like Sonogashira coupling and azide-alkyne cycloadditions.

For materials science researchers, these reactions offer potential pathways to integrate the dichlorophenyl ethynyl moiety into larger systems:

- **Polymer Synthesis:** The ethynyl group could be used for the polymerization of acetylene derivatives or as a functional group for post-polymerization modification.
- **Dendrimer and Network Synthesis:** The molecule could act as a branching unit or a surface functional group in the synthesis of dendrimers or porous organic frameworks, leveraging the demonstrated reactivity.

However, it is important to reiterate that such applications for **1,3-dichloro-5-ethynylbenzene** have not been found in the existing scientific literature. The protocols above should therefore be considered as foundational starting points for exploratory research in materials science.

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